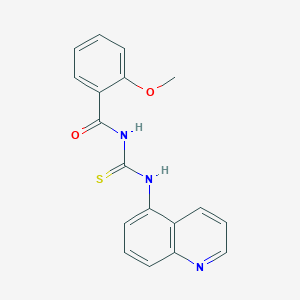
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. QNZ is a synthetic compound that has been developed through a series of chemical modifications to improve its efficacy and specificity.
Scientific Research Applications
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune response. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to induce cell death in cancer cells and sensitize cancer cells to chemotherapy.
Mechanism of Action
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide inhibits the activity of NF-κB by binding to the p50 subunit of the protein complex. This prevents the translocation of NF-κB to the nucleus, where it activates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide also leads to the downregulation of anti-apoptotic genes, which promotes cell death in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to have several biochemical and physiological effects in animal models. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to induce cell death in cancer cells and sensitize cancer cells to chemotherapy. In addition, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to have high specificity for the p50 subunit of NF-κB, which reduces the risk of off-target effects. However, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide. One area of research is the development of more potent and selective inhibitors of NF-κB activity. Another area of research is the investigation of the potential therapeutic applications of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide in other diseases, such as cardiovascular disease and metabolic disorders. In addition, the development of new drug delivery systems for 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide could improve its solubility and effectiveness in vivo.
Synthesis Methods
The synthesis of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide involves several chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methoxybenzoic acid, which is converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with quinoline-5-amine to form the amide intermediate. The amide intermediate is then reacted with thiourea to form the final product, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide. The synthesis of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been optimized to improve its yield and purity, which is important for its use in scientific research.
properties
Product Name |
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide |
|---|---|
Molecular Formula |
C18H15N3O2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H15N3O2S/c1-23-16-10-3-2-6-13(16)17(22)21-18(24)20-15-9-4-8-14-12(15)7-5-11-19-14/h2-11H,1H3,(H2,20,21,22,24) |
InChI Key |
QUWAHIYNYXTQBE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278185.png)
![N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B278188.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B278189.png)
![N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B278191.png)



![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B278199.png)
![2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278201.png)
![2-(2,4-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278202.png)
![N-({3-chloro-4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B278206.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide](/img/structure/B278208.png)
![3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278209.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B278211.png)